Marbofloxacin Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

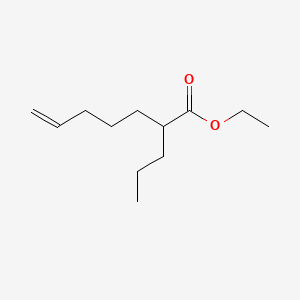

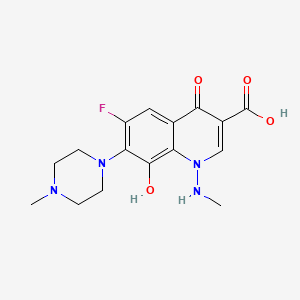

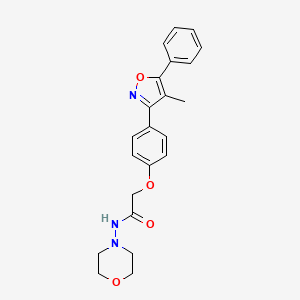

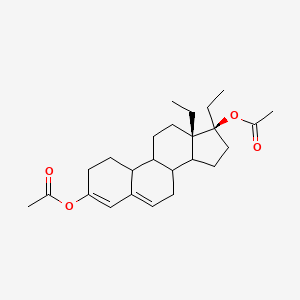

Marbofloxacin Impurity D, also known as 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an impurity of Marbofloxacin . Marbofloxacin is a synthetic, broad-spectrum bactericidal agent used in veterinary medicine .

Molecular Structure Analysis

The molecular formula of Marbofloxacin Impurity D is C16H19FN4O4, and its molecular weight is 350.3 . The InChI representation is InChI=1S/C16H18F2N4O3/c1-19-22-8-10 (16 (24)25)15 (23)9-7-11 (17)14 (12 (18)13 (9)22)21-5-3-20 (2)4-6-21/h7-8,19H,3-6H2,1-2H3, (H,24,25) .Physical And Chemical Properties Analysis

Marbofloxacin Impurity D is a pale yellow, crystalline powder . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Analytical Methods and Impurity Profiling

Analytical Methods in Antioxidant Activity Studies The study of antioxidants and their implications in various fields has led to the development of numerous tests for determining antioxidant activity, essential in understanding the effects and presence of impurities like Marbofloxacin Impurity D. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test are based on chemical reactions monitored through spectrophotometry. These methods, along with complementary electrochemical (bio)sensor-based methods, have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples, shedding light on the operating mechanisms and kinetics of processes involving antioxidants like Marbofloxacin Impurity D (Munteanu & Apetrei, 2021).

Impurity Profiling and Analytical Challenges in Pharmaceuticals The paper discusses the evolution of analytical methodologies, from early studies to the development of sophisticated techniques, for the trace determination of sulfonate esters, a class of potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs), including Marbofloxacin Impurity D. This evolution reflects the significant challenges in developing robust analytical methods capable of trace determinations, the transfer of methodologies from R&D to QC labs, and the cost implications of inappropriate limits for genotox impurities. This comprehensive analysis informs the debate around the control of genotoxic impurities, emphasizing that safety and risk/benefit considerations should drive the control of genotoxic impurities, rather than the capabilities of state-of-the-art analytical and process chemistry (Elder, Teasdale, & Lipczynski, 2008).

Environmental Impact and Risk Assessment

Fate and Impact of Pharmaceuticals in the Environment This review critically evaluates the fate and behavior of bulk organic matter and pharmaceutically active compounds, including Marbofloxacin Impurity D, during Managed Aquifer Recharge (MAR) processes such as bank filtration and artificial recharge. The study highlights the differential behavior and removal efficiencies of various pharmaceuticals during these processes, with specific attention to their environmental fate, removal mechanisms, and implications for water treatment and ecological risk assessment. This knowledge is crucial for understanding the environmental impact of pharmaceutical impurities and for determining pre- and post-treatment requirements in water treatment processes (Maeng, Sharma, Lekkerkerker-Teunissen, & Amy, 2011).

Propiedades

IUPAC Name |

6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYGCZMOFJQET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity D | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)